![molecular formula C19H21FN2O3S B6557211 4-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide CAS No. 1040670-27-6](/img/structure/B6557211.png)
4-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
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Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
Automated synthesis of these compounds was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support .Molecular Structure Analysis
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .Chemical Reactions Analysis
The reactions were hypothesized to proceed sequentially via Knoevenagel condensation, Michael addition, Thorpe–Ziegler .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl phosphoramidate group (THIQ) was stable under the conditions of standard oligonucleotide synthesis .Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is Ion Channels . Ion channels are pore-forming proteins that allow ions to pass through the channel pore. They play essential roles in various physiological processes, including the regulation of resting membrane potential, shaping action potentials, and controlling the flow of ions across secretory and epithelial cells.
Pharmacokinetics
Future Directions
properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-18-8-6-16(7-9-18)19(23)21-11-3-13-26(24,25)22-12-10-15-4-1-2-5-17(15)14-22/h1-2,4-9H,3,10-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWWIAJEROGXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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